

# Fantofarone: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Fantofarone (SR 33557) is a potent and selective L-type calcium channel antagonist belonging to the indolizine sulfone class. This document provides a comprehensive technical overview of Fantofarone's chemical structure, physicochemical properties, and pharmacological characteristics. Detailed experimental protocols for its synthesis and key biological assays are outlined. The mechanism of action, involving the blockade of L-type calcium channels, and its downstream signaling effects on vascular smooth muscle and cardiac pacemaker cells are elucidated through descriptive text and graphical representations. Quantitative data on its pharmacokinetic and pharmacodynamic parameters, as well as clinical efficacy in stable angina, are presented in structured tables for clarity and comparative analysis.

### **Chemical Structure and Physicochemical Properties**

**Fantofarone** is chemically known as N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-(2-propan-2-ylindolizin-1-yl)sulfonylphenoxy]propan-1-amine[1]. Its structure features a unique indolizine sulfone moiety, which distinguishes it from other classes of calcium channel blockers[2].

Table 1: Physicochemical Properties of Fantofarone



| Property         | Value                         | Reference |
|------------------|-------------------------------|-----------|
| Chemical Formula | C31H38N2O5S                   | [3]       |
| Molecular Weight | 550.71 g/mol                  | [3]       |
| CAS Number       | 114432-13-2                   | [1]       |
| Melting Point    | 82-83 °C                      |           |
| рКа              | 8.34 ± 0.05                   | _         |
| Appearance       | Crystalline solid             | _         |
| Solubility       | DMSO: 10 mg/mL, DMF: 10 mg/mL | _         |

## Pharmacological Properties and Mechanism of Action

**Fantofarone** is a highly selective inhibitor of L-type voltage-gated calcium channels[1][4]. It binds to the alpha 1-subunit of the L-type Ca<sup>2+</sup> channel at a site distinct from those of classical calcium channel blockers like dihydropyridines, phenylalkylamines, and benzothiazepines[1][4]. This interaction is allosteric in nature[4]. The blockade of these channels by **Fantofarone** is voltage-dependent[1].

## Signaling Pathway of Fantofarone in Vascular Smooth Muscle

In vascular smooth muscle cells, the influx of extracellular Ca<sup>2+</sup> through L-type calcium channels is a critical step in the initiation of contraction. By blocking these channels, **Fantofarone** reduces the intracellular Ca<sup>2+</sup> concentration. This, in turn, prevents the binding of Ca<sup>2+</sup> to calmodulin and the subsequent activation of myosin light chain kinase (MLCK). As a result, the phosphorylation of the myosin light chain is inhibited, leading to smooth muscle relaxation and vasodilation.





Click to download full resolution via product page

Figure 1: Signaling pathway of Fantofarone in vascular smooth muscle.





## Signaling Pathway of Fantofarone in Cardiac Pacemaker Cells

In the sinoatrial (SA) node, the primary pacemaker of the heart, the upstroke of the action potential is largely dependent on the influx of Ca<sup>2+</sup> through L-type calcium channels. By blocking these channels, **Fantofarone** reduces the rate of depolarization, thereby slowing the heart rate (negative chronotropic effect). This action on the sinus node is a primary cardiac effect of **Fantofarone**[2].



Click to download full resolution via product page

Figure 2: Effect of Fantofarone on cardiac pacemaker cells.

### **Quantitative Pharmacological Data**



The following tables summarize the key quantitative data for **Fantofarone** and its active metabolite, SR 33671.

Table 2: Pharmacodynamic Profile of Fantofarone

| Parameter                                                       | Species/System                        | Value   | Reference |
|-----------------------------------------------------------------|---------------------------------------|---------|-----------|
| IC <sub>50</sub> (L-type Ca <sup>2+</sup> channel)              | Rat Ventricular<br>Myocytes           | 9.0 μΜ  | [5]       |
| EC <sub>50</sub> (L-type Ca <sup>2+</sup> channel, depolarized) | Mouse Cardiac Cells                   | 1.4 nM  | [1]       |
| EC <sub>50</sub> (L-type Ca <sup>2+</sup> channel, polarized)   | Mouse Cardiac Cells                   | 0.15 μΜ | [1]       |
| IC <sub>50</sub> (N-type Ca <sup>2+</sup> channel)              | Chick Dorsal Root<br>Ganglion Neurons | ~5 μM   | [4]       |
| IC50 (P-type Ca <sup>2+</sup> channel)                          | Rat Cerebellar<br>Purkinje Neurons    | ~5 µM   | [4]       |

Table 3: Pharmacokinetic Parameters of SR 33671 (Active Metabolite) in Healthy Volunteers

| Parameter                     | 100 mg<br>Fantofarone Dose | 300 mg<br>Fantofarone Dose | Reference |
|-------------------------------|----------------------------|----------------------------|-----------|
| C <sub>max</sub> (ng/mL)      | 16 ± 10                    | 63 ± 11                    | [6]       |
| AUC <sub>0-24</sub> (ng·h/mL) | 157.50 ± 89.13             | 535.50 ± 135.11            | [6]       |
| Terminal Half-life (h)        | ~4                         | ~4                         | [6]       |

Table 4: Clinical Efficacy in Chronic Stable Angina Pectoris



| Parameter                                              | Fantofarone<br>100 mg BID | Fantofarone<br>150 mg BID | Placebo | Reference |
|--------------------------------------------------------|---------------------------|---------------------------|---------|-----------|
| Increase in Exercise Time to Moderate Angina (seconds) | 38                        | 45                        | -       | [2]       |

## Experimental Protocols Chemical Synthesis of Fantofarone

The synthesis of **Fantofarone** is described in the Journal of Medicinal Chemistry (1992, 35, 6, 981–988). A generalized workflow is depicted below. For a detailed, step-by-step protocol, please refer to the aforementioned publication.



Click to download full resolution via product page

**Figure 3:** Generalized synthetic workflow for **Fantofarone**.

### **Radioligand Binding Assay**

The affinity of **Fantofarone** for L-type calcium channels can be determined using radioligand binding assays with microsomal preparations from tissues rich in these channels, such as baboon skeletal muscle[3].

Methodology:



- Membrane Preparation: Isolate microsomal membranes from the tissue of interest (e.g., baboon skeletal muscle) through differential centrifugation.
- Binding Incubation: Incubate the membrane preparation with a specific radioligand for the L-type calcium channel (e.g., --INVALID-LINK---PN 200-110, --INVALID-LINK---desmethoxyverapamil, or [3H]-d-cis-diltiazem) in the presence of varying concentrations of Fantofarone.
- Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
- Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
- Data Analysis: Determine the IC<sub>50</sub> value of **Fantofarone** by non-linear regression analysis of the competition binding data.

#### Whole-Cell Patch-Clamp Electrophysiology

The functional effects of **Fantofarone** on L-type calcium channel currents can be investigated using the whole-cell patch-clamp technique on isolated cells, such as rat ventricular myocytes or chick dorsal root ganglion neurons[4][5].

#### Methodology:

- Cell Isolation: Isolate single cells from the tissue of interest using enzymatic digestion.
- Recording Configuration: Establish a whole-cell patch-clamp configuration using a glass micropipette filled with an appropriate intracellular solution.
- Voltage Protocol: Apply a specific voltage protocol to the cell to elicit L-type calcium currents.
   This typically involves a holding potential (e.g., -80 mV or -40 mV) followed by depolarizing voltage steps.
- Drug Application: Perfuse the cell with an extracellular solution containing varying concentrations of **Fantofarone**.
- Data Acquisition and Analysis: Record the changes in the amplitude of the L-type calcium current in the presence of **Fantofarone** and calculate the EC<sub>50</sub> or IC<sub>50</sub> value.



#### **Logical Relationships**

The chemical structure of **Fantofarone**, its mechanism of action, and its therapeutic effects are intricately linked. The indolizine sulfone core is a key structural feature responsible for its unique binding to the L-type calcium channel. This specific interaction leads to the blockade of calcium influx, resulting in vasodilation and a negative chronotropic effect, which are the basis for its therapeutic application in conditions like angina pectoris.



Click to download full resolution via product page

Figure 4: Logical relationship of Fantofarone's properties.

#### Conclusion

**Fantofarone** is a novel calcium channel antagonist with a distinct chemical structure and a selective mechanism of action. Its ability to block L-type calcium channels translates into beneficial physiological effects, including vasodilation and a reduction in heart rate, which have been demonstrated to be effective in the treatment of chronic stable angina pectoris. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in **Fantofarone** and its therapeutic potential.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Effects of two chemically related new Ca2+ channel antagonists, SR33557 (fantofarone) and SR33805, on the L-type cardiac channel PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of monotherapy with fantofarone, a novel calcium channel antagonist, in patients with chronic stable angina pectoris. Fantofarone Study Group PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of SR 33557 with skeletal muscle calcium channel blocker receptors in the baboon: characterization of its binding sites PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of a new class of calcium antagonists, SR33557 (fantofarone) and SR33805, on neuronal voltage-activated Ca++ channels PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BindingDB BDBM50101905 Fantofarone::SR-33557 [bindingdb.org]
- 6. Pharmacokinetic-pharmacodynamic model for fantofarone cardiac and brachial haemodynamic effects in healthy volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fantofarone: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672053#chemical-structure-and-properties-of-fantofarone]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com